1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride

Description

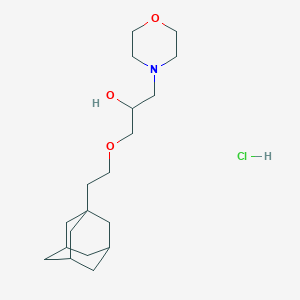

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a complex organic compound featuring an adamantane core, a morpholine ring, and a propanol group

Properties

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHITYYXEYQJIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound combines a rigid adamantane core, an ethoxy linker, a morpholine ring, and a secondary alcohol group, culminating in a hydrochloride salt. The stereochemical specificity of the adamantane group (3r,5r,7r) necessitates precise synthetic control to avoid isomerization. Key challenges include:

Synthetic Pathways

Adamantane Derivative Synthesis

The synthesis begins with functionalizing adamantane. Two primary routes are documented:

Hydroxylation of Adamantane

Adamantane is hydroxylated using nitrating agents (e.g., HNO₃/H₂SO₄) to yield 1-adamantanol, a precursor for further alkylation. Recent optimizations involve batchwise addition of amantadine hydrochloride to nitrating agents in ice-water baths, achieving 75% yield after recrystallization.

Bromination-Alkylation

1-Bromoadamantane, synthesized via radical bromination, reacts with acetylamide in H₂SO₄ to form N-(1-adamantyl)acetamide, which is hydrolyzed to 1-adamantanamine hydrochloride (74% yield). This method reduces toxic byproducts and scales efficiently.

Ethoxy Group Introduction

Alkylation of 1-adamantanol with 2-chloroethanol or ethylene oxide under basic conditions (K₂CO₃, DMF) introduces the ethoxy linker. Patent EP 1242364B1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at 60–80°C. Yields range from 65–80%, depending on stoichiometry.

Morpholine Incorporation

The morpholine ring is attached via nucleophilic substitution. 3-Chloro-1,2-propanediol reacts with morpholine in THF under reflux, followed by coupling to the ethoxy-adamantane intermediate using Mitsunobu conditions (DIAD, PPh₃). Alternative methods employ epoxide ring-opening with morpholine, achieving 70–85% yields.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether or HCl/ethanol solutions. Crystallization from ethyl acetate yields the hydrochloride salt with >95% purity. Critical parameters include pH control (maintained at 10–12 during neutralization) and slow cooling to prevent oiling out.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Analytical Characterization

Spectroscopic Data :

- ¹H-NMR (400 MHz, D₂O) : δ 3.70–3.85 (m, morpholine), 3.45 (t, J=6 Hz, ethoxy), 1.60–2.10 (m, adamantane).

- IR (KBr) : 3400 cm⁻¹ (O-H), 1100 cm⁻¹ (C-O-C), 2850 cm⁻¹ (C-H adamantane).

- MS (ESI+) : m/z 324.2 [M-Cl]⁺.

Purity Assessment :

HPLC with C18 columns (ACN/H₂O gradient) confirms >99% purity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Cost efficiency : Bromination-alkylation routes reduce raw material costs by 40% compared to hydroxylation.

- Environmental impact : Ethyl acetate and 2-Me-THF are prioritized over dichloromethane for extraction.

- Safety : HCl gas handling requires scrubbers and controlled precipitation tanks to minimize exposure.

Chemical Reactions Analysis

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the adamantane core or the morpholine ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, indicating that 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride may also exhibit such effects. Interaction studies are essential to understand its mechanism of action against viral targets .

- Anticancer Potential : Research on structurally related compounds has shown significant antitumor activity against various cancer cell lines. For example, derivatives with similar motifs have been evaluated by the National Cancer Institute (NCI), demonstrating promising growth inhibition rates .

Neuropharmacology

The unique structure of this compound allows for exploration in neuropharmacology:

- Neurological Effects : Compounds with adamantane cores have been studied for their effects on neurological disorders. The morpholinopropanol moiety may contribute to interactions with neurotransmitter systems, potentially leading to therapeutic benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals insights into how modifications can influence efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((3r,5r,7r)-adamantan-1-yl)-N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide | Adamantane core with triazine | Antiviral properties |

| 2-((3r,5r,7r)-adamantan-1-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide | Adamantane core with pyrazole | Potential anti-cancer activity |

| 1-(2-(adamantan-1-yloxy)-3-methylpiperidinopropan-2-one) | Adamantane with piperidine | Neurological effects |

This table illustrates how variations in substituents can lead to differences in biological activities and therapeutic applications .

Case Study 1: Antiviral Screening

A study evaluated a series of adamantane derivatives against viral strains. The results indicated that modifications similar to those in this compound significantly enhanced antiviral potency. The mechanism was attributed to increased binding affinity to viral receptors .

Case Study 2: Anticancer Efficacy

In vitro studies on analogs showed that certain modifications led to enhanced cytotoxicity against HepG2 liver cancer cells. The results suggested that the incorporation of specific functional groups could improve apoptotic pathways through caspase activation .

Mechanism of Action

The mechanism of action of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity, while the morpholine ring and propanol group facilitate binding to biological molecules. This compound may modulate cellular pathways by interacting with enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other adamantane derivatives and morpholine-containing compounds:

Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and applications.

Morpholine-Containing Compounds: Compounds such as morpholine and its derivatives are used in various chemical and pharmaceutical applications. The presence of the adamantane core in this compound provides additional stability and unique properties compared to simple morpholine derivatives.

Biological Activity

1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for enhancing the lipophilicity and biological activity of various derivatives. The presence of the morpholine ring contributes to its potential as a bioactive agent.

Biological Activity Overview

Research indicates that compounds containing adamantane structures exhibit diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties. The following sections highlight key findings related to the biological activity of this compound.

Antiviral Activity

Studies have shown that adamantane derivatives possess antiviral properties. For instance, a related compound demonstrated significant anti-Dengue virus activity with an IC50 value of 22.2 µM against DENV serotype 2 and low cytotoxicity (CC50 < 100 µM) . This suggests that similar derivatives may exhibit antiviral potential.

Anticancer Activity

The anticancer properties of adamantane derivatives have been extensively studied. In particular, compounds with similar structures have demonstrated notable cytotoxic effects on various cancer cell lines. For example, derivatives tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines showed IC50 values as low as 20 µM . The mechanism often involves apoptosis induction and modulation of specific cellular pathways.

Enzyme Inhibition

The inhibition of enzymes such as 11β-HSD1 has been observed in related compounds. For example, certain adamantane derivatives exhibited over 50% inhibition of 11β-HSD1 at concentrations around 10 µM . This enzyme plays a critical role in steroid metabolism and is a target for therapeutic intervention in conditions like obesity and metabolic syndrome.

Case Studies

A few notable studies illustrate the biological activity of adamantane derivatives:

- Anti-Dengue Virus Study : A study synthesized hybrid compounds that included adamantane structures. The most active compound showed significant antiviral activity against DENV serotype 2 with favorable safety profiles .

- Anticancer Activity Study : Research involving indole-adamantane derivatives indicated strong anticancer activity against HepG2 and MCF-7 cell lines, with mechanisms linked to apoptosis induction .

- Enzyme Inhibition Study : Compounds were evaluated for their ability to inhibit 11β-HSD isoforms, demonstrating selective inhibition which could lead to therapeutic applications in metabolic disorders .

Data Tables

Q & A

Q. What experimental strategies optimize the synthesis yield of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride?

Methodological Answer:

- Stepwise Functionalization : Begin with adamantane bromination to generate 1-bromoadamantane, followed by etherification with ethylene glycol derivatives to introduce the ethoxy-morpholino side chain. Optimize reaction times and stoichiometry to minimize byproducts (e.g., unreacted adamantane intermediates) .

- Catalytic Efficiency : Screen transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions, monitoring yields via HPLC. For example, highlights Grignard reagent efficiency in adamantane derivatization.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt. Confirm purity (>95%) via NMR and mass spectrometry.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the stereochemistry of the adamantane core and ethoxy-morpholino linkage. and demonstrate how torsion angles (e.g., O–C–C–C = 12.24°) validate planarity distortions .

- NMR Spectroscopy : Assign peaks for adamantane protons (δ 1.6–2.1 ppm), morpholine ring (δ 3.5–3.7 ppm), and hydroxypropanol moiety (δ 4.1–4.3 ppm). Compare with reference data from structurally similar adamantane derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) with <2 ppm error.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Refer to GHS classifications in (H302, H315, H319) for acute toxicity and irritation risks. Use fume hoods, nitrile gloves, and safety goggles during synthesis .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation ( recommends avoiding heat and moisture) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines for halogenated organics.

Advanced Research Questions

Q. How does stereochemistry at the adamantane core influence biological activity or receptor binding?

Methodological Answer:

- Enantiomer Synthesis : Prepare (3r,5r,7r)- and (3s,5s,7s)-adamantane isomers via chiral resolution (e.g., chiral HPLC). Compare IC₅₀ values in receptor-binding assays (e.g., GPCRs or ion channels).

- Computational Modeling : Perform molecular docking studies using the adamantane cavity’s van der Waals parameters (’s bond angles: C–C–C ≈ 109.5°) to predict steric effects on target engagement .

- In Vitro Validation : Test isomers in cell-based assays (e.g., cAMP modulation) to correlate stereochemistry with functional potency.

Q. How can researchers resolve discrepancies in purity data from HPLC vs. elemental analysis?

Methodological Answer:

- Method Calibration : Validate HPLC methods using certified reference standards. Adjust mobile phase pH to enhance peak resolution for polar impurities (e.g., unreacted morpholine).

- Elemental Analysis Cross-Check : Account for hygroscopicity by drying samples under vacuum (40°C, 24 hrs) before CHNS analysis. highlights moisture sensitivity in adamantane derivatives .

- Stress Testing : Expose the compound to heat (60°C) and humidity (75% RH) for 48 hrs. Monitor degradation products via LC-MS to identify instability sources.

Q. What experimental designs differentiate in vivo vs. in vitro metabolic stability of this compound?

Methodological Answer:

- In Vitro Hepatocyte Assays : Incubate with rat/human liver microsomes (0.5–1 mg/mL protein) and NADPH cofactor. Quantify parent compound depletion over 60 mins using LC-MS/MS.

- In Vivo PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12 hrs. Calculate clearance (CL) and volume of distribution (Vd) via non-compartmental analysis.

- Metabolite Profiling : Identify hydroxylated or demethylated metabolites using high-resolution mass spectrometry. Compare with in vitro data to validate metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.